![molecular formula C22H15N3O5S B2658168 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632320-75-3](/img/no-structure.png)

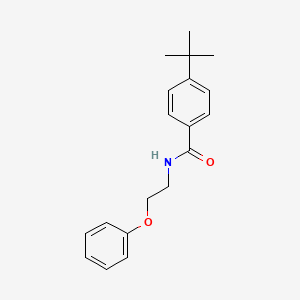

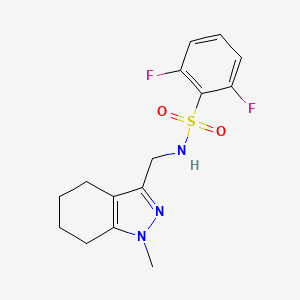

6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

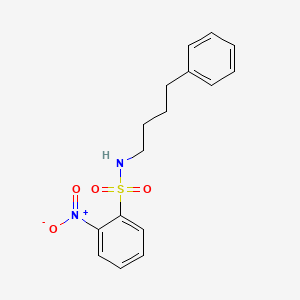

6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15N3O5S and its molecular weight is 433.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Redox-Denitration Reactions

6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, due to its structural complexity and presence of nitro groups, can participate in redox-denitration reactions. Such reactions involve the transformation of nitro compounds under specific conditions, leading to products where the nitro group is either reduced or entirely removed. This reaction mechanism has been observed in similar compounds, providing insights into potential pathways for chemical synthesis and modification (Rees & Tsoi, 2000).

Crystallographic Studies

The compound's intricate molecular structure makes it a subject for crystallographic studies to understand its geometric and electronic configuration better. Such studies contribute to the broader field of material science and molecular engineering, where the arrangement and interaction of molecules dictate the properties of the material. Investigations into substituted thiazolidine derivatives have revealed complex intramolecular interactions and molecular configurations that can be analogous to the compound (Viswanathan et al., 2016).

Cycloaddition Reactions

The cycloaddition reactions involving pyrrolo[1,2-c]thiazoles, a structural motif similar to that in the compound of interest, highlight its potential reactivity towards forming new chemical bonds and frameworks. This reactivity can be harnessed in the synthesis of new molecules with potential biological or material applications. Understanding how such compounds participate in cycloaddition reactions can open new synthetic routes for chemists (Sutcliffe et al., 2000).

Anticancer Activity

Compounds with similar structural features have been synthesized and tested for their anticancer activity, suggesting that this compound could also possess such biological properties. The study of these compounds provides a basis for developing new therapeutic agents (El-Naem et al., 2003).

Electronic and Photovoltaic Applications

The electronic properties of similar compounds, especially those involving electron-deficient moieties like diketopyrrolopyrrole, are of interest in the development of electronic and photovoltaic devices. Such compounds can serve as active layers or components in organic electronics, offering insights into designing materials with desired electronic properties (Raynor et al., 2016).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form Schiff base, which is then reacted with dimedone to form the chromene ring. The resulting intermediate is then cyclized with ammonium acetate to form the pyrrole ring. The final product is obtained by methylating the pyrrole nitrogen and the chromene methyl groups." "Starting Materials": [ "3-nitrobenzaldehyde", "2-aminothiazole", "dimedone", "ammonium acetate", "methylating agent" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form Schiff base", "Step 2: Reaction of Schiff base with dimedone to form the chromene ring", "Step 3: Cyclization of the resulting intermediate with ammonium acetate to form the pyrrole ring", "Step 4: Methylation of the pyrrole nitrogen and the chromene methyl groups to obtain the final product" ] } | |

CAS-Nummer |

632320-75-3 |

Molekularformel |

C22H15N3O5S |

Molekulargewicht |

433.44 |

IUPAC-Name |

6,7-dimethyl-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C22H15N3O5S/c1-11-8-15-16(9-12(11)2)30-20-17(19(15)26)18(13-4-3-5-14(10-13)25(28)29)24(21(20)27)22-23-6-7-31-22/h3-10,18H,1-2H3 |

InChI-Schlüssel |

CVOMRZIFLGJURD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2658095.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2658107.png)

![2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2658108.png)